Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate: is a chemical compound with the molecular formula C10H15NO3
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl cyanoacetate with 1-azabicyclo[2.2.2]octane in the presence of a strong base.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the cyclization of appropriate precursors followed by esterification.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form ethyl 2-azabicyclo[2.2.2]octane-4-carboxylic acid.
Reduction: The reduction product is typically the corresponding amine derivative.
Substitution: Substitution reactions can yield various alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. Biology: Medicine: Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate is explored for its pharmacological properties, including its potential use as a therapeutic agent. Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate: This compound is structurally similar but contains an additional keto group.
Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate: This compound differs in the alkyl group attached to the carboxylate.
Uniqueness: Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-8(4-6-10)11-7-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVIEOSXVKVLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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